molecular formula C10H13NO3 B14490721 Phenyl (3-hydroxypropyl)carbamate CAS No. 65935-02-6

Phenyl (3-hydroxypropyl)carbamate

Cat. No.: B14490721
CAS No.: 65935-02-6
M. Wt: 195.21 g/mol
InChI Key: ZXBWMMVKIGCQMY-UHFFFAOYSA-N
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Description

Phenyl (3-hydroxypropyl)carbamate is a carbamate derivative characterized by a phenyl group attached to the carbamate nitrogen and a 3-hydroxypropyl chain extending from the oxygen atom. Carbamates are widely used in pharmaceuticals, agrochemicals, and polymer chemistry due to their stability and bioactivity.

Properties

CAS No.

65935-02-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

phenyl N-(3-hydroxypropyl)carbamate

InChI

InChI=1S/C10H13NO3/c12-8-4-7-11-10(13)14-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,11,13)

InChI Key

ZXBWMMVKIGCQMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl (3-hydroxypropyl)carbamate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production while maintaining efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form amines or alcohols depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Physicochemical Properties

Key properties inferred from analogous compounds:

  • IR Spectroscopy : O-H and N-H stretches at ~3300–3400 cm⁻¹, consistent with hydroxyl and carbamate functionalities .
  • Mass Spectrometry : HRMS data for benzyl (3-hydroxypropyl)carbamate confirms a molecular ion [M+H]⁺ at m/z 208.0979 .
  • Lipophilicity: The 3-hydroxypropyl group reduces logP compared to non-hydroxylated analogs. For example, methyl (3-hydroxyphenyl)carbamate has higher hydrophilicity than its non-hydroxylated counterpart, as determined by HPLC logk values .

Comparison with Similar Compounds

Benzyl (3-hydroxypropyl)carbamate

  • Structure : Benzyl group replaces phenyl, increasing steric bulk.
  • Applications : Intermediate in drug synthesis (e.g., MMP2 inhibitors) .
  • Synthesis: Higher yields (69–78%) via Mitsunobu or chloroformate reactions .

Methyl (3-hydroxyphenyl)carbamate

  • Structure : Methyl ester and hydroxylphenyl group.
  • Safety : Classified with GHS warnings (acute toxicity) .
  • Use: Potential prodrug candidate due to hydrolytic stability .

Felbamate

  • Structure : Dicarbamate with two carbamate groups on a 2-phenylpropanediol backbone.
  • Application : Anticonvulsant drug, demonstrating the therapeutic relevance of carbamates .

Phenyl Carbamate Derivatives (Propham, Chloropham)

  • Structure : Isopropyl or chlorinated phenyl groups.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Key Substituents Lipophilicity (logk) Applications References
Phenyl (3-hydroxypropyl)carbamate C₁₀H₁₃NO₃ 195.21 (calc.) Phenyl, 3-hydroxypropyl ~1.2 (estimated) Pharmaceutical intermediate
Benzyl (3-hydroxypropyl)carbamate C₁₁H₁₅NO₃ 208.24 Benzyl, 3-hydroxypropyl 1.5–2.0 Drug synthesis (e.g., MMP2 inhibitors)
Methyl (3-hydroxyphenyl)carbamate C₈H₉NO₃ 167.16 Methyl, 3-hydroxyphenyl 0.8–1.0 Prodrug development
Felbamate C₁₁H₁₄N₂O₄ 238.24 Dicarbamate, 2-phenyl 0.5 Anticonvulsant therapy
Propham (Isopropyl-N-phenyl carbamate) C₁₀H₁₃NO₂ 179.22 Isopropyl, phenyl 2.5 Pesticide

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